molecular formula C10H18O B2652734 (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol CAS No. 2248185-33-1

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol

Cat. No. B2652734
CAS RN: 2248185-33-1
M. Wt: 154.253
InChI Key: YTEMMBQASVKSIF-SSDOTTSWSA-N
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Description

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol, also known as DCP-LA, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of cyclopropane-containing fatty acids and has been found to exhibit anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol is not fully understood, but it is believed to exert its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and inhibition of nuclear factor kappa B (NF-κB). PPARγ is a transcription factor that plays a key role in the regulation of inflammation and metabolism, while NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, its low solubility in water and limited bioavailability may pose challenges for its use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

For research on (2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in various neurological disorders. Additionally, studies on the potential use of this compound as a dietary supplement for cognitive enhancement and neuroprotection may also be warranted.
Conclusion:
In conclusion, this compound is a promising compound that exhibits anti-inflammatory and neuroprotective properties. Its potential therapeutic applications in various neurological disorders make it a promising candidate for further preclinical and clinical studies. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its pharmacokinetic properties for therapeutic use.

Synthesis Methods

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol can be synthesized through a multi-step process involving the reaction of cyclopropylcarbinyl lithium with methyl acrylate followed by hydrolysis of the resulting ester. The final product can be obtained through recrystallization from a suitable solvent.

Scientific Research Applications

(2S)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential to improve cognitive function and memory.

properties

IUPAC Name

(2S)-3,3-dicyclopropyl-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-11H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEMMBQASVKSIF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C1CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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